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Canagliflozin Dimer Impurity

Cat. No.: B1160820
M. Wt: 871.02
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical compound. veeprho.comglobalpharmatek.com This process is a mandatory requirement for new drug applications and plays a crucial role throughout the drug development lifecycle. globalpharmatek.comresearchgate.net

Key aspects of impurity profiling include:

Ensuring Safety and Efficacy: The primary goal of impurity profiling is to ensure that the levels of any given impurity are below a threshold that would pose a safety risk or adversely affect the efficacy of the drug. veeprho.compharmaffiliates.com

Process Optimization: By understanding the formation of impurities, manufacturers can optimize the synthesis and purification processes to minimize their presence. globalpharmatek.com This can involve adjusting reaction conditions, selecting appropriate raw materials, and implementing effective purification techniques.

Stability Assessment: Impurity profiling helps in identifying potential degradation products that may form during storage, which is essential for determining appropriate storage conditions and establishing the drug product's shelf life. globalpharmatek.com

Regulatory Compliance: Regulatory agencies worldwide require comprehensive impurity profiling data as part of the drug approval process. rjpdft.compharmaffiliates.com Adherence to guidelines, such as those from the ICH, is essential for gaining marketing authorization. jpionline.orgich.org

The process typically involves advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to separate and identify impurities. rjpdft.comijcrt.org If an impurity is found to be above a certain threshold (typically 0.1%), it must be identified and characterized. kymos.com

Overview of Dimerization as a Pharmaceutical Impurity Class

Dimerization is a chemical process where two identical molecules (monomers) join together to form a single larger molecule (a dimer). In the context of pharmaceuticals, dimerization can lead to the formation of process-related impurities. researchgate.netveeprho.com These dimer impurities are by-products that can arise from side reactions during the synthesis of the API. veeprho.com

The formation of dimers can be influenced by various factors, including reaction conditions and the inherent reactivity of the drug molecule or its intermediates. The presence of dimer impurities is a concern because they are structurally different from the API and may have different pharmacological or toxicological properties. Therefore, like other impurities, they must be carefully monitored and controlled. nih.gov

Recent studies on the dimer impurities of several SGLT2 inhibitors, including canagliflozin (B192856), have been conducted to assess their potential for mutagenicity and genotoxicity. These investigations are crucial for ensuring the safety of the final drug product. nih.govresearchgate.net

Contextualizing Canagliflozin Dimer Impurity within SGLT2 Inhibitor Research

Canagliflozin is a member of the sodium-glucose co-transporter 2 (SGLT2) inhibitor class of medications used in the management of type 2 diabetes. benthamdirect.comveeprho.com SGLT2 inhibitors work by reducing the reabsorption of glucose in the kidneys, thereby increasing its excretion in the urine. pnrjournal.commathewsopenaccess.com

During the manufacturing of canagliflozin, several process-related and degradation impurities can be formed. researchgate.netnih.gov One such impurity is the this compound. researchgate.net Research has focused on identifying and characterizing these impurities to ensure the quality and safety of the final drug product. researchgate.netnih.gov

Studies have identified the this compound as a process-related impurity, meaning it is formed during the synthesis of the canagliflozin drug substance. researchgate.net The structure of this dimer has been elucidated through various spectroscopic techniques. researchgate.net Furthermore, investigations into the genotoxic potential of the dimer impurities of canagliflozin and other SGLT2 inhibitors have been conducted, with findings indicating they are non-mutagenic and non-genotoxic in both in silico and in vitro tests. nih.govresearchgate.net This information is vital for the clinical safety assessment of the drug.

The table below provides a summary of key information regarding the this compound.

AttributeInformation
Impurity Name This compound
Source Process-related impurity formed during the synthesis of Canagliflozin. researchgate.net
Chemical Name 5,5'-((4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)bis(methylene))bis(2-(4-fluorophenyl)thiophene) veeprho.comsynzeal.com
Significance A known impurity that must be monitored and controlled to ensure the quality and safety of Canagliflozin.
Genotoxicity In silico and in vitro studies have shown the dimer impurity to be non-mutagenic and non-genotoxic. nih.govresearchgate.net

Properties

Molecular Formula

C₄₈H₄₈F₂O₉S₂

Molecular Weight

871.02

Synonyms

(2S,3R,4R,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-((((2S,3R,4S,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)methyl)tetrahydro-2H-pyra

Origin of Product

United States

Mechanistic Pathways of Canagliflozin Dimer Impurity Formation

Elucidation of Dimerization Reaction Pathways

The dimerization process is understood to be a type of intermolecular polymerization, where two molecules of a reactive intermediate combine. This side reaction competes with the desired intramolecular reaction that leads to the Canagliflozin (B192856) precursor.

The primary mechanism for the formation of the Canagliflozin Dimer Impurity is believed to proceed through the generation of a benzylic carbocation intermediate. During the reduction of the diarylketone precursor of Canagliflozin, a Lewis acid is employed, which facilitates the removal of a hydroxyl group, leading to the formation of a transient and highly reactive carbocation. zamann-pharma.com

This carbocation is a key branching point in the reaction pathway. In the desired reaction, this intermediate would be quenched by a hydride source to yield the intended product. However, under certain conditions, this carbocation can act as an electrophile and attack the electron-rich aromatic ring of another molecule of the diaryl-methanol intermediate (the precursor to the carbocation) or another molecule of the desired product. This electrophilic aromatic substitution reaction results in the formation of a new carbon-carbon bond, linking two monomeric units and forming the dimeric impurity.

A possible reaction mechanism for the reduction of a diarylketone to a diarylmethane, which is a key step in the synthesis of many SGLT2 inhibitors, involves the initial reduction of the ketone to a benzyl (B1604629) alcohol. The subsequent reaction with a Lewis acid, such as titanium tetrachloride (TiCl₄), generates a benzylic carbocation. This carbocation can then undergo further reduction to the desired diarylmethane or, alternatively, it can be attacked by another nucleophile, leading to byproducts. In the case of the this compound, the nucleophile is likely another molecule of the reaction intermediate or product. zamann-pharma.com

The stability of the benzylic carbocation intermediate is a critical factor influencing the propensity for dimerization. A more stable carbocation will have a longer lifetime in the reaction mixture, increasing the probability of it reacting with another molecule to form the dimer. The structure of the Canagliflozin precursor, with its electron-rich thiophene (B33073) and phenyl rings, can stabilize the positive charge on the benzylic carbon through resonance, thus favoring the formation of this intermediate.

The general mechanism for Lewis acid-mediated reduction of diarylketones suggests the formation of a benzylic carbocation, which can then react in several ways. The competition between the desired reduction and the undesired dimerization is a delicate balance influenced by the reaction conditions. zamann-pharma.com

Influence of Synthetic Reaction Conditions on Dimerization

The formation of the this compound is highly sensitive to the conditions of the synthetic reaction. Key parameters such as temperature, solvent, and the choice of reagents and catalysts can significantly alter the impurity profile.

Temperature has been identified as a critical process parameter in controlling the formation of the dimeric byproduct. In the synthesis of a Canagliflozin precursor, it was observed that conducting the reduction of the ketone functionality at 0 °C resulted in the formation of a dimeric byproduct. researchgate.netnih.govacs.org By increasing the reaction temperature to 35 °C, the formation of this impurity was circumvented, and the yield of the desired product was significantly improved. researchgate.netnih.govacs.org This suggests that at lower temperatures, the rate of the desired reduction is slower, allowing the competing dimerization reaction to become more significant. The higher temperature likely favors the kinetics of the desired hydride quenching of the carbocation over the intermolecular electrophilic aromatic substitution that leads to the dimer.

The choice of solvent can also influence the reaction pathway by affecting the stability and reactivity of the intermediates. Polar aprotic solvents might stabilize the carbocation intermediate, potentially increasing the likelihood of dimerization. The specific solvent system used in conjunction with the reagents plays a crucial role in directing the reaction towards the desired product.

Table 1: Effect of Temperature on Dimeric Byproduct Formation

Reaction StepTemperatureObservationOutcome
Reduction of Ketone Intermediate0 °CFormation of a dimeric byproductLower yield of desired product
Reduction of Ketone Intermediate35 °CCircumvention of dimer formationImproved yield of desired product

This table is based on findings reported in the synthesis of a Canagliflozin precursor. researchgate.netnih.govacs.org

The choice of reducing agent and Lewis acid catalyst is pivotal in controlling the formation of the this compound. The combination of triethylsilane (Et₃SiH) as a reducing agent and boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid has been associated with the formation of the dimeric byproduct at low temperatures. researchgate.netnih.govacs.org

In a study on the synthesis of diarylmethanes for SGLT2 inhibitors, the reduction of a diarylketone with a combination of sodium borohydride (B1222165) (NaBH₄) and titanium tetrachloride (TiCl₄) was investigated. For most substrates, this reagent combination effectively produced the desired diarylmethane. However, for one specific diarylketone, this method predominantly yielded a dimer. zamann-pharma.com This highlights the subtle electronic and steric effects of the substrate on the reaction outcome. For that particular substrate, switching to a different reducing system, namely indium(III) chloride/aluminum/boron trifluoride etherate (InCl₃/Al/BF₃·OEt₂), successfully yielded the desired monomeric product. zamann-pharma.com This demonstrates that the selection of the reagent system is critical and must be optimized for each specific substrate to minimize dimer formation.

Table 2: Influence of Reagent Systems on Dimer Formation for a Diarylketone

SubstrateReagent SystemMajor Product
Diarylketone for Canagliflozin precursorEt₃SiH / BF₃·OEt₂ (at 0 °C)Dimeric byproduct
Diarylketone for another SGLT2iNaBH₄ / TiCl₄Dimer
Diarylketone for another SGLT2iInCl₃ / Al / BF₃·OEt₂Monomer (desired product)

This table illustrates the substrate- and reagent-dependent nature of dimer formation based on reported synthetic studies. researchgate.netzamann-pharma.comnih.govacs.org

Theoretical Models and Computational Chemistry in Dimerization Prediction

While specific computational studies on the dimerization of Canagliflozin are not extensively reported in the public domain, theoretical and computational chemistry offers powerful tools for predicting and understanding such impurity formation. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways and determine the relative stabilities of intermediates and transition states.

By calculating the energy barriers for the desired reduction pathway versus the undesired dimerization pathway, it is possible to predict which route is more favorable under a given set of conditions. Such models can elucidate the electronic and steric factors that influence the stability of the benzylic carbocation intermediate. For instance, computational studies can quantify the stabilizing effect of the thiophene and phenyl rings on the carbocation, providing a theoretical basis for its propensity to undergo dimerization. rsc.orgru.nlnih.gov

Furthermore, predictive modeling can be used to screen different solvents and catalyst systems in silico to identify conditions that would minimize the formation of the dimer. These computational approaches can accelerate process development and optimization by providing a rational basis for experimental design, ultimately leading to more robust and efficient synthetic routes with improved impurity profiles. sravathi.aiopenreview.net

Advanced Analytical Methodologies for Canagliflozin Dimer Impurity

Chromatographic Separation Techniques

Chromatography is the cornerstone for resolving complex mixtures in pharmaceutical analysis. For the Canagliflozin (B192856) dimer impurity, various advanced chromatographic techniques are utilized to achieve efficient separation from the API and other related substances.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the identification and quantification of impurities in drug substances. hrpub.org A specific reversed-phase HPLC (RP-HPLC) method has been developed to detect and control the dimer impurity, referred to as Impurity-C, in Canagliflozin bulk drug samples. researchgate.net The development of such a method involves optimizing various parameters to achieve adequate resolution, sensitivity, and robustness.

The method typically employs a C18 column, which is a non-polar stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile. hrpub.orggoogle.com A gradient elution program, where the composition of the mobile phase is changed over time, is often necessary to effectively separate the dimer impurity from Canagliflozin and other potential impurities. researchgate.net Detection is commonly performed using a UV detector at a wavelength where both Canagliflozin and the dimer impurity exhibit significant absorbance. google.com In one analytical approach, the dimer impurity (Impurity-C) was observed at a relative retention time (RRT) of approximately 1.47 with respect to the Canagliflozin peak. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Canagliflozin Impurity Profiling

Parameter Condition
Chromatographic Column Kromasil C18 (250mm x 4.6mm, 5 µm) researchgate.net
Mobile Phase A 20mM Potassium dihydrogen phosphate (B84403) solution with 0.05% v/v orthophosphoric acid in water researchgate.net
Mobile Phase B Acetonitrile researchgate.net
Elution Mode Gradient researchgate.net
Flow Rate 1.0 mL/min hrpub.org
Column Temperature 25-40°C google.comresearchgate.net
Detection Wavelength 290 nm waters.com

| Injection Volume | 10-50 µL google.comresearchgate.net |

Ultra-Performance Convergence Chromatography (UPC²), a modern form of supercritical fluid chromatography (SFC), offers a powerful alternative to traditional HPLC for separating complex isomeric impurities. lcms.czwaters.com This technique utilizes compressed carbon dioxide (CO₂) as the primary mobile phase, which provides unique selectivity and higher efficiency compared to liquid mobile phases. lcms.czwaters.com

For Canagliflozin, which has isomeric impurities arising from the synthesis process, UPC² provides a rapid and efficient separation. waters.comwaters.com The analysis time can be significantly reduced; for instance, a UPC² method achieved separation in 11 minutes, compared to a 65-minute run time for a conventional RP-HPLC method. waters.comlcms.cz This "green" technique also reduces the consumption of organic solvents. lcms.czwaters.com The ACQUITY UPC² system can be effectively used for screening methods to achieve the desired resolution between isomeric peaks, which is often challenging with HPLC. waters.com The high separation efficiency and selectivity make it a valuable tool for analyzing isomeric forms of the Canagliflozin dimer. lcms.cz

Table 2: ACQUITY UPC² System Conditions for Canagliflozin Isomeric Impurity Analysis

Parameter Condition
System Waters ACQUITY UPC²
Column ACQUITY UPC² Trefoil CEL2, 2.5 µm, 3.0 x 150 mm
Mobile Phase CO₂ and a co-solvent (e.g., Methanol/Acetonitrile mixture)
Column Temperature 45° C lcms.cz
Detection UV at 290 nm and Mass Detection (MS) waters.comlcms.cz

| Run Time | 11 minutes waters.com |

To perform comprehensive structural characterization, the dimer impurity must be isolated from the bulk drug substance in a pure form. researchgate.net Preparative chromatography is the standard technique for this purpose. Based on an optimized analytical HPLC method, the process is scaled up to a preparative HPLC system. researchgate.netresearchgate.net This involves using a larger column with a higher loading capacity to process larger quantities of the material.

Crude samples of Canagliflozin containing the target dimer impurity are subjected to preparative HPLC to isolate the impurity in sufficient amounts for spectroscopic analysis. researchgate.net The fractions corresponding to the dimer impurity peak are collected, combined, and the solvent is evaporated to yield the pure impurity. nih.gov Furthermore, the scalability of UPC² methods to preparative SFC systems presents a highly efficient and faster alternative for isolating complex isomeric entities like the Canagliflozin dimer. lcms.czwaters.com

Spectroscopic Characterization Methods

Once the Canagliflozin dimer impurity is isolated, various spectroscopic techniques are employed to elucidate its chemical structure definitively.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. nih.gov

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental for structural assignment. nih.gov The ¹H NMR spectrum of the isolated this compound shows a complex pattern that contains all the peaks corresponding to the Canagliflozin monomer, along with a second set of signals. researchgate.net

Analysis of the ¹H NMR spectrum reveals key structural information. researchgate.net In addition to the expected signals for the sugar moiety, aromatic protons, and methyl groups of a Canagliflozin structure, the spectrum of the dimer exhibits a distinct methylene (B1212753) peak (CH₂) at approximately δ 4.06 ppm and δ 4.10 ppm. researchgate.net This signal is crucial as it indicates the linkage point between the two monomer units, confirming the dimeric nature of the impurity. The integration of the proton signals in the spectrum corresponds to the total number of protons in the proposed dimer structure. These NMR shifts, combined with other spectroscopic data, are essential in assigning the definitive structure of the impurity. researchgate.net

Table 3: Key ¹H NMR Signals for this compound

Signal Type Approximate Chemical Shift (δ ppm) Implication
Methylene Bridge Protons 4.06 and 4.10 researchgate.net Indicates the linkage between the two Canagliflozin units.
Aromatic Protons Varies Confirms the presence of the aromatic rings from both monomer units.
Sugar Moiety Protons Varies Confirms the presence of the glucose-like ring structure.
Methyl Group Protons Varies Confirms the presence of the methyl group on the phenyl ring.

| Hydroxyl Protons (C2-OH) | 6.17 researchgate.net | A specific hydroxyl proton signal observed in the dimer structure. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Two-Dimensional NMR (COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex molecules like the this compound. By providing through-bond correlations between nuclei, 2D NMR experiments offer a detailed map of the molecule's connectivity.

Correlation Spectroscopy (COSY): The COSY experiment is fundamental for identifying proton-proton (¹H-¹H) spin-spin coupling networks. In the analysis of the this compound, COSY spectra would reveal the connectivity of protons within the glucose moiety and the aromatic regions of both monomeric units. For instance, correlations would be observed between adjacent protons on the pyranose ring, aiding in the confirmation of its structure within the dimer.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically carbon-13 (¹³C). This technique is crucial for assigning the ¹³C signals corresponding to each protonated carbon in the dimer. For the Canag in Dimer Impurity, HSQC would definitively link each proton signal to its corresponding carbon atom in the glucopyranosyl rings, the thiophene (B33073) rings, and the phenyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment provides information about longer-range couplings between protons and carbons (typically 2-4 bonds). This is particularly powerful for connecting different structural fragments of a molecule. In the structural elucidation of the this compound, HMBC is instrumental in confirming the linkage point between the two Canagliflozin monomers. A key correlation observed in the ¹H-¹³C gHMBC spectrum of a this compound (Impurity-C) was between a singlet hydroxyl proton peak at δ 6.17 ppm (C2) and three quaternary carbons at δ 80.0 (C2), δ 134.5 (C3), and 142.9 (C4) ppm, which was crucial for its structural characterization.

2D NMR Technique Purpose in Canagliflozin Dimer Analysis Illustrative Data Interpretation
COSY Identifies ¹H-¹H coupling networks.Correlations between protons on the glucose rings confirm their integrity within the dimer structure.
HSQC Correlates directly bonded ¹H and ¹³C nuclei.Assigns specific ¹³C signals to their attached protons in the aromatic and aliphatic regions.
HMBC Reveals long-range ¹H-¹³C correlations (2-4 bonds).Confirms the covalent linkage between the two Canagliflozin units by showing correlations between protons on one monomer and carbons on the other. A critical correlation for a specific dimer impurity was observed between a hydroxyl proton and key quaternary carbons.
Fluorine-19 NMR (¹⁹F NMR)

Given the presence of a fluorine atom in the Canagliflozin molecule, Fluorine-19 NMR (¹⁹F NMR) spectroscopy serves as a highly sensitive and specific analytical tool for characterizing the this compound. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to strong NMR signals.

The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. In the case of the this compound, the formation of the dimer can lead to a change in the electronic environment around the fluorine atom compared to the parent Canagliflozin molecule. This results in a distinct chemical shift for the fluorine signal in the dimer, allowing for its differentiation and quantification.

Research on a specific this compound (Impurity-C) has shown the presence of two distinct ¹⁹F peaks at δ -115.1 and -112.1 ppm in the ¹⁹F{¹H} spectrum. This observation strongly indicated a dimeric structure where the fluorine environments in the two monomeric units are different. Further analysis using ¹H-¹⁹F HMBC spectroscopy revealed correlations between protons at δ 7.18 and 7.53 ppm and the ¹⁹F peak at δ -115.1 ppm (typical for Canagliflozin), while protons at δ 6.98, 7.39, and 7.89 ppm correlated with the ¹⁹F peak at δ -112.1 ppm, confirming the dimeric structure.

¹⁹F NMR Parameter Significance for this compound Reported Data for a Dimer Impurity (Impurity-C)
Chemical Shift (δ) Highly sensitive to the electronic environment of the fluorine atom, allowing for differentiation from the parent drug and other impurities.Two distinct peaks observed at δ -115.1 ppm and δ -112.1 ppm.
¹H-¹⁹F HMBC Provides through-bond correlations between protons and the fluorine atom, aiding in structural elucidation.Correlations observed between specific aromatic protons and each of the two ¹⁹F signals, confirming the presence of two distinct fluorophenyl moieties.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of the this compound. By measuring the mass-to-charge ratio with high accuracy (typically to within a few parts per million), HRMS allows for the confident assignment of an elemental composition.

For a this compound designated as Impurity-C, HRMS analysis using electrospray ionization in the positive mode (ESI+) revealed a sodium adduct ion [M+Na]⁺ at an m/z of 927.2655. This accurate mass measurement corresponds to a molecular formula of C₄₈H₅₀F₂O₁₁S₂, confirming the dimeric nature of the impurity.

Parameter Value for this compound (Impurity-C)
Molecular Formula C₄₈H₅₀F₂O₁₁S₂
Ionization Mode ESI+
Adduct Ion [M+Na]⁺
Measured m/z 927.2655
LC-MS/MS for Fragmentation Pattern Analysis and Structural Elucidation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the structural analysis capabilities of tandem mass spectrometry. In an LC-MS/MS experiment, the precursor ion of the this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide valuable information about the structure of the impurity.

The fragmentation pattern of the this compound would be expected to show characteristic losses corresponding to the glycosidic unit, as well as fragments representing the individual monomeric units and the core structure of the dimer. By carefully analyzing these fragmentation pathways, the connectivity and structural features of the dimer can be confirmed. While specific fragmentation data for the dimer impurity is not detailed in the available literature, the technique is routinely applied for the characterization of related impurities and degradation products of Canagliflozin.

Quantitative Analysis and Method Validation for this compound

Accurate quantification of the this compound is essential to ensure that its levels in the final drug substance are within acceptable limits. This requires the development and validation of robust analytical methods.

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method is one that can accurately and selectively quantify the analyte of interest in the presence of its potential degradation products, process impurities, and other components of the sample matrix. For the this compound, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.

The development of such a method involves a systematic optimization of chromatographic conditions, including the choice of stationary phase (column), mobile phase composition (including pH and organic modifiers), flow rate, and detection wavelength. The goal is to achieve adequate resolution between the this compound, the active pharmaceutical ingredient (API), and other known and potential impurities.

Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH) and includes the evaluation of the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies where the drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The method must be able to separate the dimer impurity from these degradation products.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies using spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Validation Parameter Objective in the Analysis of this compound
Specificity Ensure the peak for the dimer impurity is well-resolved from Canagliflozin and other potential impurities and degradation products.
Linearity & Range Establish a concentration range where the response for the dimer impurity is linear and can be reliably measured.
Accuracy Demonstrate that the measured amount of the dimer impurity is close to the actual amount present.
Precision Ensure that the method consistently produces similar results for the same sample.
LOD & LOQ Determine the lowest concentration of the dimer impurity that can be reliably detected and quantified.
Robustness Confirm that minor variations in the analytical method do not significantly affect the quantification of the dimer impurity.

Validation Parameters: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The validation of an analytical method ensures its reliability and suitability for its intended purpose. For the this compound, this involves establishing several key performance parameters.

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte. For the this compound, linearity is typically assessed by analyzing a series of solutions with known concentrations. The results are then plotted to create a calibration curve, and a correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. Studies on related compounds have shown that methods like High-Performance Liquid Chromatography (HPLC) can achieve excellent linearity over a specified range. jetir.orgnih.gov

Limit of Detection (LOD): The LOD is the lowest concentration of the this compound that can be detected by the analytical method, although not necessarily quantified with precision. phmethods.net It is often determined by calculating the signal-to-noise ratio, with a common acceptance criterion being 3:1. researchgate.net For trace impurity analysis, a low LOD is crucial.

Limit of Quantification (LOQ): The LOQ represents the lowest concentration of the this compound that can be accurately and precisely quantified. phmethods.net A typical signal-to-noise ratio for determining the LOQ is 10:1. researchgate.net This parameter is vital for ensuring that the impurity levels in the final drug product are below the established safety thresholds. Validated HPLC methods have demonstrated low LOD and LOQ values for canagliflozin and its related substances. pharmascholars.com

The following interactive table presents typical data for these validation parameters from a validated HPLC method for canagliflozin and its impurities.

ParameterTypical Value
Linearity RangeLOQ to 150% of the specified limit
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)~0.01%
Limit of Quantification (LOQ)~0.03%

Note: These values are illustrative and can vary based on the specific analytical method and instrumentation.

Assessment of Specificity, Accuracy, Precision, and Robustness

A comprehensive method validation also includes the assessment of specificity, accuracy, precision, and robustness. ijpsdronline.com

Specificity: This is the ability of the method to distinguish and quantify the this compound in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and degradation products. pharmascholars.com Specificity is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. japsonline.com The method is considered specific if the peak for the dimer impurity is well-resolved from all other peaks. nih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is typically evaluated by performing recovery studies, where a known amount of the this compound is added to a sample matrix and the percentage of recovery is calculated. smec.ac.in High recovery rates indicate an accurate method.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). pharmascholars.com Precision is expressed as the relative standard deviation (RSD), with low RSD values indicating a precise method. nih.gov

Robustness: Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, and flow rate. nih.gov This demonstrates the method's reliability during routine use.

The table below outlines common acceptance criteria for these validation parameters.

Validation ParameterAcceptance Criteria
Specificity The dimer impurity peak is free from interference from other components.
Accuracy (% Recovery) Typically between 98.0% and 102.0%.
Precision (% RSD) Not more than 2.0%.
Robustness System suitability parameters remain within acceptable limits after minor changes to the method.

Application of Reference Standards in Impurity Analysis

Reference standards are highly purified compounds that serve as a benchmark for identification and quantification in analytical procedures. gmpsop.com Their use is critical in the analysis of the this compound for several reasons:

Identification: The retention time of a peak in a sample chromatogram is compared with that of the certified this compound reference standard to confirm its identity.

Quantification: Reference standards are used to prepare calibration curves, which are essential for accurately determining the concentration of the impurity in a sample. pharmiweb.com The accuracy of the quantification is directly dependent on the purity of the reference standard.

Method Validation: Reference standards are indispensable during method validation to establish parameters like accuracy, precision, and linearity. knorspharma.com

Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide guidelines for the characterization and use of reference standards to ensure the quality and safety of pharmaceutical products. pharmaffiliates.compharmaceutical-technology.com

Isolation and Structural Elucidation Studies of Canagliflozin Dimer Impurity

Strategies for the Isolation of Canagliflozin (B192856) Dimer Impurity

The isolation of the Canagliflozin dimer impurity from the bulk drug substance has been successfully achieved using preparative high-performance liquid chromatography (HPLC). researchgate.net This technique is a cornerstone of purification in the pharmaceutical industry due to its high resolution and efficiency in separating compounds with similar physicochemical properties.

The isolation process was prompted by the observation of an unknown impurity peak during the analysis of scale-up batches of Canagliflozin. researchgate.net This impurity, designated as Impurity-C in some studies, was found to have a relative retention time (RRT) of 1.47 with respect to Canagliflozin in a specific HPLC method. researchgate.net The isolation was performed on the mother liquor of these batches, where the concentration of the impurity was higher, facilitating its separation and collection. researchgate.net

De Novo Structural Determination of the Dimer Impurity

Following its isolation, the de novo structural determination of the this compound was undertaken using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

The initial characterization via HRMS provided crucial information regarding the molecular formula of the impurity. The electrospray ionization (ESI+) mass spectrum of the isolated impurity displayed a sodium adduct ion peak that corresponded to a molecular formula of C48H50F2O11S2. researchgate.net

The proposed structure of the dimer impurity was further corroborated through extensive spectroscopic analysis, primarily utilizing one-dimensional (1D) and two-dimensional (2D) NMR techniques, as well as 19F NMR. researchgate.netx-mol.net These methods provide detailed information about the chemical environment and connectivity of atoms within the molecule.

The complete spectral characterization allowed for the unambiguous assignment of the structure of the dimer impurity. researchgate.net The data obtained from these spectroscopic analyses were instrumental in confirming the dimeric nature of the impurity and the specific linkage between the two Canagliflozin-related moieties.

Table 1: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Findings
High-Resolution Mass Spectrometry (HRMS) Provided the molecular formula of the impurity. researchgate.net
1D NMR (¹H and ¹³C) Revealed the number and types of protons and carbons, confirming the presence of two monomer units.
2D NMR (COSY, HSQC, HMBC) Established the connectivity between protons and carbons, elucidating the linkage point of the dimer. researchgate.net
¹⁹F NMR Confirmed the presence and chemical environment of the fluorine atoms in the structure. researchgate.net

To unequivocally confirm the structure determined through spectroscopic methods, an independent synthesis of the putative dimer impurity was performed. researchgate.netx-mol.net This is a standard and highly reliable practice in the structural elucidation of pharmaceutical impurities.

The synthetic route was designed to specifically produce the proposed dimer structure. The successful synthesis of the compound and the subsequent comparison of its chromatographic and spectroscopic properties with those of the isolated impurity provided the final confirmation of the structure. researchgate.net The retention time profile in HPLC and the full spectral data of the synthesized standard were identical to those of the impurity isolated from the bulk drug. researchgate.netx-mol.net

Impurity Control Strategies in Canagliflozin Synthesis

Process Optimization for Minimizing Dimer Impurity Formation

A proactive approach to impurity control involves optimizing the synthesis process to prevent or minimize the formation of the dimer impurity from the outset. This can be achieved through careful adjustment of reaction conditions and judicious selection of raw materials.

Reaction Condition Adjustment to Suppress Dimerization

The reaction conditions play a pivotal role in directing the course of a chemical transformation, influencing not only the yield of the desired product but also the profile of impurities. In the synthesis of Canagliflozin (B192856), temperature has been identified as a critical parameter in the formation of a dimeric byproduct.

Research into the synthesis of a key intermediate of Canagliflozin revealed that conducting the reduction of a ketone functional group at a lower temperature, specifically 0 °C, resulted in a lower yield of the desired product and the formation of a dimeric byproduct. acs.orgnih.gov By increasing the reaction temperature to 35 °C, the formation of this dimeric impurity was significantly suppressed, leading to an improved yield of the intended intermediate. acs.orgnih.gov This finding underscores the importance of precise temperature control during this synthetic step to steer the reaction away from the dimerization pathway.

The following table illustrates the impact of temperature on the yield of the desired intermediate and the formation of the dimeric byproduct, based on findings from synthetic studies.

Reaction Temperature (°C)Yield of Desired IntermediateObservation of Dimeric Byproduct
0Low (25%)Formed
35Improved (77%)Circumvented
This table is based on data reported in the synthesis of a Canagliflozin intermediate. acs.orgnih.gov

Selection of Appropriate Starting Materials and Reagents

The quality of starting materials and the choice of reagents are fundamental to controlling the impurity profile of the final API. Impurities present in the initial raw materials can potentially be carried through the synthetic sequence and contribute to the formation of new impurities, including dimers.

While specific studies detailing the direct impact of different starting materials on Canagliflozin dimer formation are not extensively published in publicly available literature, general principles of process chemistry emphasize the importance of using high-purity starting materials. For instance, in the synthesis of related SGLT2 inhibitors, the use of anhydrous reaction conditions has been shown to reduce the formation of byproducts. acs.org This suggests that controlling the water content in the reaction mixture, which can be influenced by the quality of the starting materials and solvents, is a crucial factor.

Furthermore, the choice of reagents, such as the reducing agent and catalyst, can influence the reaction pathway and the propensity for side reactions like dimerization. A well-defined and controlled quality of all raw materials is the first line of defense in minimizing the formation of the Canagliflozin dimer impurity.

Purification Techniques for Dimer Impurity Removal

Even with an optimized synthesis process, the complete elimination of the dimer impurity may not be feasible. Therefore, effective purification techniques are essential to reduce the dimer content to acceptable levels in the final Canagliflozin product.

Chromatographic Purification Approaches (e.g., Size-Exclusion Chromatography)

Chromatography is a powerful tool for separating compounds based on their different physical and chemical properties. For the removal of a dimeric impurity, which has a significantly larger molecular size than the monomeric Canagliflozin, size-exclusion chromatography (SEC) is a theoretically suitable method. SEC separates molecules based on their hydrodynamic volume, with larger molecules eluting first. pharmatutor.org

Furthermore, advanced chromatographic techniques like Ultra-Performance Convergence Chromatography (UPC²) have been shown to provide rapid and efficient separation of Canagliflozin and its impurities. waters.comlcms.cz These methods offer an alternative to traditional normal and reversed-phase chromatography and can be scaled up for preparative purification.

In-Process Control (IPC) Monitoring of Dimer Impurity Levels

To ensure that the control strategies are effective and that the final product consistently meets quality standards, in-process control (IPC) monitoring of the dimer impurity is essential. This involves the application of analytical techniques at various stages of the manufacturing process to track the level of the impurity.

Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. The goal of PAT is to ensure final product quality is built into the process from the start.

For monitoring impurities like the Canagliflozin dimer, various PAT tools can be employed. Spectroscopic techniques such as Near-Infrared (NIR), Raman, and UV-Vis spectroscopy can be used for real-time, in-line monitoring of chemical reactions and crystallization processes. pharmtech.com These methods can provide information about the concentration of different components in the reaction mixture, allowing for the detection and quantification of the dimer impurity as it forms.

Furthermore, real-time HPLC or UPC² analysis can be integrated into the manufacturing process to provide more detailed information on the impurity profile at critical steps. waters.comlcms.cz By continuously monitoring the level of the dimer impurity, process parameters can be adjusted in real-time to maintain control and ensure the final Canagliflozin API meets the stringent purity requirements.

Regulatory Science and Management of Canagliflozin Dimer Impurity

Adherence to International Council for Harmonisation (ICH) Guidelines

ICH Q3A/B (Impurities in New Drug Substances/Products) Application to Dimer Impurity

The ICH Q3A and Q3B guidelines establish a scientific and risk-based approach to the control of impurities. premier-research.com These guidelines detail the thresholds for reporting, identifying, and qualifying impurities. The Canagliflozin (B192856) Dimer Impurity, being a process-related impurity or a potential degradation product, falls squarely within the purview of these guidelines.

For a new drug substance, any impurity exceeding the reporting threshold must be documented. If the level of the Canagliflozin Dimer Impurity surpasses the identification threshold, its chemical structure must be elucidated. fda.gov Furthermore, should the impurity level exceed the qualification threshold, comprehensive safety data is required to justify its presence at that level. fda.govich.org

A pivotal aspect of managing this impurity involves its classification. The this compound is a specified impurity, meaning it is individually listed and limited with a specific acceptance criterion in the drug substance and product specifications. ich.org Its formation is monitored during the manufacturing process and stability studies to ensure it remains within the qualified limits.

Recent scientific investigations have provided crucial data regarding the safety profile of this dimer. A 2024 study conducted both in silico Quantitative Structure-Activity Relationship (QSAR) analyses and in vitro assessments (Ames and micronucleus tests). The findings from this research confirmed that the dimer impurities of canagliflozin are non-mutagenic and non-genotoxic. nih.gov This information is vital for the qualification process, as it provides strong evidence for the biological safety of the impurity at specified levels.

Considerations for Impurity Qualification Thresholds

The qualification of an impurity is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level or below at which it will be found in the final drug product. ich.org The ICH Q3A/B guidelines provide specific thresholds for qualification based on the maximum daily dose of the drug.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%

TDI: Total Daily Intake

The application of these thresholds to the this compound requires a thorough understanding of the manufacturing process and the stability of canagliflozin. The level of the dimer must be consistently monitored and controlled to remain below the established qualification threshold. Should the level exceed this threshold, further toxicological studies would be necessary to ensure patient safety. The non-mutagenic and non-genotoxic data for the dimer impurity significantly contributes to its safety qualification. nih.gov

Pharmacopoeial Standards and Reference Material Development

Official pharmacopoeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), play a crucial role in setting the standards for the quality of medicines. The availability of a pharmacopoeial reference standard for the this compound is essential for the accurate and consistent analytical testing of canagliflozin drug substances and products.

The development of a reference standard for the this compound involves its isolation, purification, and extensive characterization to confirm its identity and purity. This well-characterized material then serves as a benchmark for analytical laboratories to quantify the impurity in their samples. Several chemical suppliers offer this compound as a reference standard for research and development purposes, which is crucial for method development and validation ahead of official pharmacopoeial adoption. synzeal.compharmaffiliates.comtlcstandards.comsynthinkchemicals.comsynthinkchemicals.comsynzeal.comchemicea.com

The establishment of a pharmacopoeial monograph for canagliflozin would include a specific test for impurities, with defined acceptance criteria for the this compound. This ensures that all manufacturers of canagliflozin, both innovator and generic, adhere to the same quality standards.

Strategies for Impurity Profiling and Control in Abbreviated New Drug Application (ANDA) Filings

For generic drug manufacturers seeking approval through an Abbreviated New Drug Application (ANDA), a comprehensive understanding and control of the impurity profile of their canagliflozin product is paramount. The impurity profile of the generic product must be comparable to that of the reference listed drug (RLD).

Effective strategies for impurity profiling and control of the this compound in ANDA filings include:

Thorough Understanding of the Synthetic Route: A detailed analysis of the manufacturing process is necessary to identify potential sources and formation pathways of the dimer impurity. This allows for the implementation of control measures at critical steps to minimize its formation.

Development and Validation of Analytical Methods: Robust and validated analytical methods, typically High-Performance Liquid Chromatography (HPLC), are required for the accurate detection and quantification of the this compound. researchgate.net These methods must be sensitive enough to detect the impurity at or below the ICH reporting threshold.

Comprehensive Impurity Profiling: Batches of the generic canagliflozin drug substance should be analyzed to establish a comprehensive impurity profile. This profile is then compared to the impurity profile of the RLD to demonstrate bioequivalence from a quality perspective.

Setting of Specifications: Based on the impurity profiling data and adherence to ICH guidelines, appropriate specifications for the this compound are established for the drug substance and the finished drug product. These specifications must be justified and supported by batch analysis data.

Stability Studies: Extensive stability studies are conducted under various conditions (e.g., temperature, humidity) to assess the potential for the dimer impurity to form over the shelf life of the product. The results of these studies are used to confirm the established specifications and to define appropriate storage conditions.

By implementing these strategies, ANDA applicants can demonstrate to regulatory authorities that their generic canagliflozin product is of high quality and is therapeutically equivalent to the innovator product. The availability of well-characterized reference standards for the this compound is a critical enabler of these activities. synzeal.compharmaffiliates.comtlcstandards.comsynthinkchemicals.com

Future Perspectives in Canagliflozin Dimer Impurity Research

Development of Novel Analytical Technologies for Trace-Level Detection

Ensuring the Canagliflozin (B192856) Dimer Impurity remains below established safety thresholds necessitates the development of increasingly sensitive and specific analytical methods. nih.gov Future research is poised to move beyond conventional chromatographic techniques towards more advanced and efficient technologies for trace-level detection.

The evolution of analytical techniques is driven by the need for higher sensitivity, faster analysis times, and greater accuracy, especially for complex molecules at very low concentrations. pharmafocusasia.combiomedres.us High-Performance Liquid Chromatography (HPLC) remains a foundational technique, but future advancements will focus on novel stationary phases and hyphenated systems to enhance resolution and detection limits. resolvemass.ca

Emerging technologies expected to play a significant role include:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS): This combination offers unparalleled sensitivity and specificity. HRMS can provide accurate mass measurements, enabling confident identification of the dimer impurity even in complex matrices and at trace levels that are challenging for conventional detectors. apacsci.comapacsci.com

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful "green" analytical technique that can offer faster separations and unique selectivity compared to traditional liquid chromatography. apacsci.com Its application could be pivotal for resolving the Canagliflozin dimer from other closely related impurities.

Advanced Spectroscopic Techniques: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with advancements in cryoprobe technology, will continue to be essential for the structural elucidation of newly discovered trace-level impurities, including potential isomers of the dimer. resolvemass.ca

The integration of Artificial Intelligence (AI) and Machine Learning (ML) algorithms with these analytical platforms represents a significant future direction. apacsci.com These systems can automate method development, predict retention times, and analyze complex datasets to identify patterns and anomalies that might indicate the presence of impurities. pharmafocusasia.com

Table 1: Comparison of Current and Future Analytical Technologies for Canagliflozin Dimer Impurity Detection
TechnologyTypical Limit of Quantitation (LOQ)Key Future AdvancementsProjected Impact on Dimer Detection
HPLC-UV~0.05%New column chemistries (e.g., sub-2 µm particles, novel stationary phases)Improved resolution from parent API and other impurities.
UHPLC-MS/MS~0.01% - 0.001%Enhanced ionization sources, faster scan speeds.Higher sensitivity and throughput for routine quality control.
UHPLC-HRMS<0.001% (ppb levels)Integration with AI for data mining and structural elucidation.Confident identification and quantitation at extremely low levels.
SFC-MSVariable, potentially <0.01%Improved instrument robustness and interface with MS detectors.Orthogonal, faster, and greener alternative to LC-based methods.

Advanced Mechanistic Studies and Reaction Engineering for Impurity Prevention

While detection is crucial, the ultimate goal is to prevent the formation of the this compound. This requires a profound understanding of its formation mechanism. The dimer is identified as a process-related impurity, suggesting it arises during the chemical synthesis of Canagliflozin. researchgate.net Future research will focus on elucidating the precise reaction pathways and kinetics that lead to its formation.

Key areas for future investigation include:

Computational Modeling and Simulation: In silico tools can be used to model the reaction pathways, identify potential reactive intermediates, and predict the conditions (e.g., temperature, pH, catalyst concentration) that favor dimerization. This predictive approach can guide process optimization before extensive laboratory work is undertaken.

Kinetic Studies: Detailed kinetic studies are essential to understand the rate of dimer formation relative to the desired product formation. This information is vital for designing reaction conditions that maximize the yield of Canagliflozin while minimizing impurity generation.

Process Analytical Technology (PAT): The implementation of in-line and on-line analytical tools (e.g., Raman spectroscopy, Fourier-transform infrared spectroscopy) can provide real-time monitoring of the reaction. This allows for dynamic control of process parameters to keep the reaction on the desired path and prevent excursions that could lead to increased dimer formation.

Reaction engineering principles will be applied to translate this mechanistic understanding into practice. Future strategies will likely involve the optimization of several factors, such as the choice of reagents, solvents, and catalysts, as well as the precise control of reaction conditions. nih.gov For example, studies might focus on identifying catalysts that are more selective for the desired reaction and less prone to promoting side reactions that lead to the dimer.

Table 2: Research Focus Areas for Prevention of this compound
Research AreaObjectiveMethodologiesExpected Outcome
Mechanistic Pathway ElucidationIdentify key intermediates and reaction steps leading to dimer formation.Forced degradation studies, isotopic labeling, computational chemistry.A validated chemical mechanism for dimer formation.
Reaction Kinetics AnalysisQuantify the rate of formation under various process conditions.In-situ monitoring (PAT), kinetic modeling software.A predictive model to identify optimal process parameters.
Catalyst and Reagent ScreeningIdentify alternative materials that minimize side-product formation.High-throughput screening, selectivity studies.A more robust and selective synthetic route with lower dimer levels.

Integrated Quality-by-Design (QbD) Approaches for Impurity Control

The future of impurity control lies in a holistic and proactive approach, as embodied by the principles of Quality-by-Design (QbD). researchgate.netcelonpharma.com An integrated QbD framework for Canagliflozin would systematically build quality into the manufacturing process from the outset, rather than relying on end-product testing. semanticscholar.org A QbD approach has already been applied to optimize the synthesis of Canagliflozin, identifying critical process parameters (CPPs). acs.org

A future, fully integrated QbD strategy for controlling the this compound would encompass:

Defining a Quality Target Product Profile (QTPP): This begins with defining the desired quality attributes of the final Canagliflozin product, including a stringent limit for the dimer impurity.

Identifying Critical Quality Attributes (CQAs): The level of the dimer impurity itself is a CQA, as it has the potential to impact product safety.

Risk Assessment: A systematic risk assessment (e.g., Failure Mode and Effects Analysis - FMEA) would be used to identify and rank the process parameters that could potentially impact the formation of the dimer impurity.

Developing a Design Space: Through Design of Experiments (DoE), a multidimensional design space would be established. nih.gov This defines the range of operating parameters within which the process consistently produces Canagliflozin with the dimer impurity below the specified limit.

Implementing a Control Strategy: The control strategy would involve real-time monitoring of CPPs using PAT, ensuring the process remains within the defined design space. acdlabs.com

Continuous Improvement: The process and its control strategy would be subject to continuous monitoring and improvement throughout the product lifecycle, adapting to any new information or process variability.

This integrated approach ensures a deep understanding of the manufacturing process and provides a robust framework for controlling impurities like the Canagliflozin dimer, ultimately leading to a more consistent and higher-quality pharmaceutical product. acdlabs.com

Table 3: Key Elements of an Integrated QbD Approach for Dimer Impurity Control
QbD ElementApplication to this compoundFuture Perspective
Risk AssessmentIdentifying raw material attributes and process parameters (e.g., temperature, reaction time, reagent stoichiometry) that influence dimer formation.Use of AI-driven risk assessment tools to analyze historical data and predict potential failure modes more accurately.
Design of Experiments (DoE)Systematically studying the interactions between CPPs to define a robust operating range where dimer formation is minimized.Implementation of automated, micro-scale DoE platforms for faster and more efficient design space mapping.
Process Analytical Technology (PAT)Real-time, in-process monitoring of reaction progression and impurity formation.Development of advanced sensors and feedback control loops for autonomous process control to prevent dimer formation.
Continuous Process VerificationOngoing collection and analysis of manufacturing data to ensure the process remains in a state of control.Leveraging cloud-based platforms and big data analytics to monitor global manufacturing and ensure lifecycle consistency.

Q & A

Q. What experimental designs are optimal for studying the impact of this compound on API bioavailability?

  • Methodological Answer : Employ a crossover pharmacokinetic study in animal models, comparing dimer-spiked vs. pure API formulations. Use LC-MS/MS to measure plasma concentrations and calculate bioavailability metrics (AUC, Cmax). Correlate findings with in vitro dissolution/permeability assays .

Data Analysis and Reporting

Q. How should researchers handle batch-to-batch variability in this compound levels during method validation?

  • Methodological Answer : Apply statistical process control (SPC) charts to monitor impurity trends. Use multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs) influencing variability. Document deviations in line with ICH Q2(R1) validation criteria .

Q. What bioinformatics tools are recommended for predicting degradation pathways of this compound in biological matrices?

  • Methodological Answer : Utilize software like Meteor (Lhasa Limited) to simulate Phase I/II metabolism. Validate predictions with high-resolution mass spectrometry (HRMS) to identify metabolites in hepatic microsomal assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.